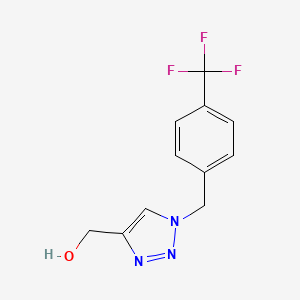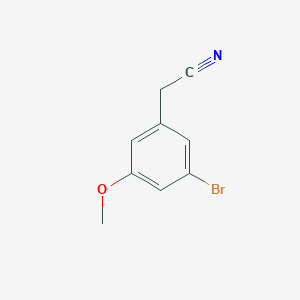
2-(3-溴-5-甲氧基苯基)乙腈
概述
描述
2-(3-Bromo-5-methoxyphenyl)acetonitrile is a chemical compound with the CAS number 123018-27-9 . It has a molecular weight of 226.07 . The compound is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The molecular structure of 2-(3-Bromo-5-methoxyphenyl)acetonitrile is represented by the linear formula C9H8BrNO . The InChI code for the compound is 1S/C9H8BrNO/c1-12-9-5-7(2-3-11)4-8(10)6-9/h4-6H,2H2,1H3 .Physical And Chemical Properties Analysis
2-(3-Bromo-5-methoxyphenyl)acetonitrile has a predicted boiling point of 321.8±27.0 °C and a predicted density of 1.450±0.06 g/cm3 . It is typically found in a liquid or semi-solid state .科学研究应用
芳基烯醇自由基阳离子的生成和反应性
Schepp(2004 年)的一项研究探索了通过在乙腈中光解 1-溴-1-(4-甲氧基苯基)丙酮形成芳基烯醇自由基阳离子。发现这种自由基阳离子具有中等酸度,并且对氧气和氯化物敏感,暗示了在涉及自由基中间体的化学合成中的潜在应用 (Schepp,2004 年)。
环丙烷衍生物的形成
Fariña 等人(1986 年)报道了通过乙腈中 3-溴-5-甲氧基呋喃-2(5H)-酮与亲核试剂反应形成环丙烷双内酯。该反应对于理解溴化化合物在化学合成中的行为至关重要,尤其是在环丙烷衍生物形成的背景下 (Fariña 等人,1986 年)。
烷基自由基研究
Bales 等人(2001 年)通过光解研究了含有不同 β-离去基团的烷基自由基。他们的工作提供了对烯烃阳离子自由基的形成和行为的见解,这对于理解涉及类似溴化化合物的反应很有价值 (Bales 等人,2001 年)。
电子转移化学
Chen 等人(1997 年)研究了溴补骨脂素和溴香豆素的电子转移化学,它们在结构上与 2-(3-溴-5-甲氧基苯基)乙腈之类的溴化化合物有关。他们的研究重点是光诱导电子转移反应,为理解溴代芳香化合物的 photochemical 性质提供了一个框架 (Chen 等人,1997 年)。
3-芳基哌啶的合成
Loozen 和 Brands(1981 年)描述了一种合成 3-芳基哌啶的替代途径,其中涉及处理(3-甲氧基苯基)乙腈,这是一种在结构上与 2-(3-溴-5-甲氧基苯基)乙腈相关的化合物。这种合成方法规避了传统方法,并为创建芳基哌啶衍生物提供了一条新途径 (Loozen & Brands,1981 年)。
作用机制
安全和危害
The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
属性
IUPAC Name |
2-(3-bromo-5-methoxyphenyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-12-9-5-7(2-3-11)4-8(10)6-9/h4-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKIDNUBLJFKNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CC#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-5-methoxyphenyl)acetonitrile | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


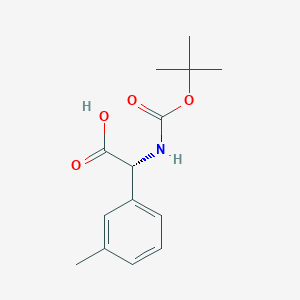
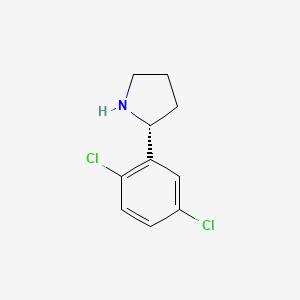


![2-[(Propylamino)methyl]phenol hydrochloride](/img/structure/B3092555.png)
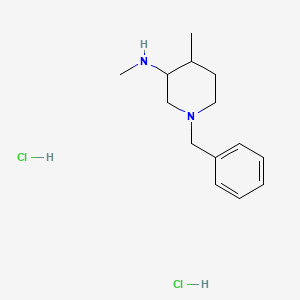
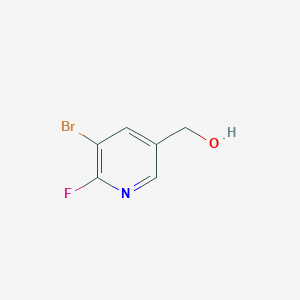


![Tert-butyl 2-benzyl-octahydrocyclopenta[C] pyrrol-6-ylcarbamate](/img/structure/B3092576.png)
![ethyl 2-[(E)-[(dimethylamino)methylidene]amino]-4-methyl-6-phenyl-6H-1,3-thiazine-5-carboxylate](/img/structure/B3092583.png)
![(2E)-3-[(4-ethylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B3092596.png)
